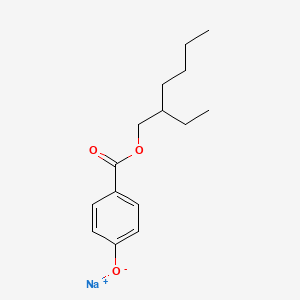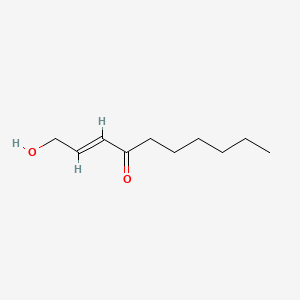
1-Hydroxy-2-decen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-decen-4-one is an organic compound with the molecular formula C10H18O2. It is a volatile organic compound that is often studied for its unique chemical properties and potential applications in various fields. This compound is characterized by a hydroxyl group attached to a decene chain, making it a valuable subject for research in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-decen-4-one can be synthesized through several methods. One common approach involves the aldol condensation of decanal with acetone, followed by selective reduction of the resulting α,β-unsaturated ketone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as distillation and purification to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-2-decen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an alcohol solvent.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: Formation of 2-decen-4-one or 2-decen-4-oic acid.
Reduction: Formation of 1-decanol.
Substitution: Formation of 1-chloro-2-decen-4-one or 1-bromo-2-decen-4-one.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-decen-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2-decen-4-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
1-Decene: A hydrocarbon with a similar decene chain but lacking the hydroxyl group.
1-Decanol: A saturated alcohol with a similar carbon chain but fully hydrogenated.
2-Decenal: An aldehyde with a similar carbon chain but different functional group.
Uniqueness: 1-Hydroxy-2-decen-4-one is unique due to the presence of both a hydroxyl group and a decene chain, which imparts distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
108602-33-1 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(E)-1-hydroxydec-2-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-7-10(12)8-6-9-11/h6,8,11H,2-5,7,9H2,1H3/b8-6+ |
InChI-Schlüssel |
JRGBPJNFNNBUGE-SOFGYWHQSA-N |
Isomerische SMILES |
CCCCCCC(=O)/C=C/CO |
Kanonische SMILES |
CCCCCCC(=O)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


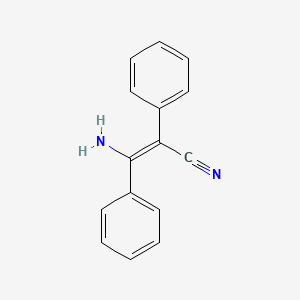




![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
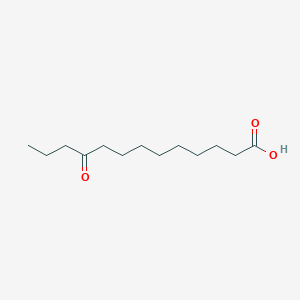
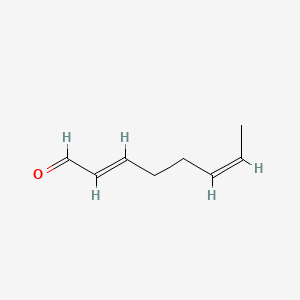
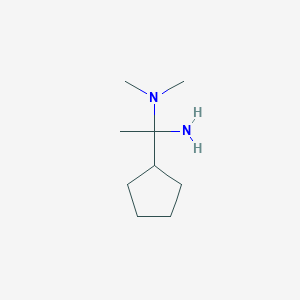
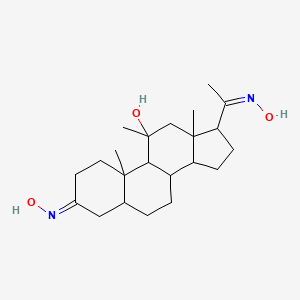

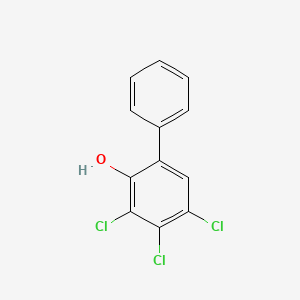
![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)
